molecular formula C16H18N2 B1664434 Agroclavine CAS No. 548-42-5

Agroclavine

Cat. No. B1664434
CAS RN: 548-42-5
M. Wt: 238.33 g/mol
InChI Key: XJOOMMHNYOJWCZ-UKRRQHHQSA-N
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Description

Agroclavine is a natural, clavine type of ergot alkaloid . It belongs to the group of ergot alkaloids, which also includes ergotamine . Historically, the main use of agroclavine was in the synthesis of ergot-based drugs .


Synthesis Analysis

Agroclavine can be synthesized from chanoclavine-I aldehyde . An agroclavine synthase EasG catalyses, via a non-enzymatic adduct with reduced glutathione, the conversion of chanoclavine-I aldehyde to agroclavine .


Molecular Structure Analysis

The Agroclavine molecule contains a total of 39 bond(s). There are 21 non-H bond(s), 11 multiple bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 2 ten-membered ring(s), 1 eleven-membered ring(s), 1 tertiary amine(s) (aliphatic), and 1 Pyrrole(s) .


Chemical Reactions Analysis

Agroclavine can be oxidized to elymoclavine, which then undergoes further processing . It is also involved in the formation of lysergic acid from chanoclavine-I aldehyde in the ergot alkaloid biosynthetic pathway .


Physical And Chemical Properties Analysis

Agroclavine has a molecular weight of 238.33 . Its density is 1.2±0.1 g/cm3, boiling point is 422.5±33.0 °C at 760 mmHg, and vapour pressure is 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Immunomodulatory Effects

Agroclavine, a natural ergot alkaloid with dopamine and a-adrenoceptor agonistic properties, has been shown to enhance natural killer (NK) cell activity both in vitro and in vivo. Research conducted by Starec et al. (2001) indicated that agroclavine can increase NK cell activity under non-stress conditions in rats, although it also revealed that high doses under stress conditions could diminish NK cell activity and increase markers of cardiac and liver stress (Starec et al., 2001).

Cognitive and Memory Effects

Several studies have explored the effects of agroclavine on cognitive functions and memory. Lunin et al. (2001) found that agroclavine can impair the retention of active and passive avoidance habits in mice, suggesting an impact on short- to long-term memory transformation (Lunin et al., 2001). Another study by Bobkova et al. (2003) showed that agroclavine significantly disturbed the retention of a spatial habit in a Morris water maze, indicating potential impacts on spatial memory (Bobkova et al., 2003).

Working Memory in Monkeys

Research by Dudkin et al. (2001) focused on the effects of agroclavine on working memory processes in monkeys. They observed cognitive dysfunction, including changes in visual differentiation and spatial choice tasks, after administering agroclavine (Dudkin et al., 2001).

Ergot Alkaloid Biosynthesis

Agroclavine's role in ergot alkaloid biosynthesis has been the subject of scientific investigation. Research by Robinson and Panaccione (2014) highlighted the heterologous expression of agroclavine and its conversion to other ergot alkaloids in various fungal species, providing insights into the biosynthetic pathways and potential applications in biotechnology (Robinson & Panaccione, 2014).

Safety And Hazards

Agroclavine can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

(6aR,10aR)-7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOOMMHNYOJWCZ-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agroclavine

CAS RN

548-42-5
Record name (-)-Agroclavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agroclavine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9-didehydro-6,8-dimethylergoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.135
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Record name AGROCLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8SW57GO7T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,900
Citations
VE Tyler, D Erge, D Gröger - Planta Medica, 1965 - thieme-connect.com
Various mycelial preparations of Claviceps species and strains capable of alkaloid production in saprophytic culture were found to convert agroclavine to elymoclavine under the …
Number of citations: 16 www.thieme-connect.com
ZP Yu, C An, Y Yao, CY Wang, Z Sun, C Cui… - Synthetic and Systems …, 2022 - Elsevier
Microbial cell factories (MCFs) and cell-free systems (CFSs) are generally considered as two unrelated approaches for the biosynthesis of biomolecules. In the current study, two …
Number of citations: 3 www.sciencedirect.com
M Abe, S Yamatodani, T Yamano, Y Kozu… - Agricultural and …, 1963 - Taylor & Francis
… firming this substance to be agroclavine itself. Thereupon, we … elymoclavine not only to agroclavine but also to lysergol, … , agroclavine and secaclavine, lysergene to agroclavine and …
Number of citations: 16 www.tandfonline.com
H Glatt, E Eich, H Pertz, C Becker, F Oesch - Cancer research, 1987 - AACR
… Agroclavine, an alkaloid produced by some species of fungi … In the present study, we have investigated agroclavine and its 1propyl … In the direct test, agroclavine and the two alkylated …
Number of citations: 19 aacrjournals.org
JC Hsu, JA Anderson - Biochimica et Biophysica Acta (BBA)-General …, 1971 - Elsevier
… 1980 catalyzed the conversion of agroclavine to elymoclavine. The … Agroclavine increased the rate of oxidation of NADPH. The … the hydroxylation of agroclavine to elymoclavine with …
Number of citations: 31 www.sciencedirect.com
J Lv, B Wang, K Yuan, Y Wang, Y Jia - Organic letters, 2017 - ACS Publications
An efficient rhodium-catalyzed method for direct C–H functionalization at the C4 position of unprotected indoles has been developed. The utility of this method is demonstrated by the …
Number of citations: 77 pubs.acs.org
RS Bajwa, JA Anderson - Journal of Pharmaceutical Sciences, 1975 - Wiley Online Library
Agroclavine was converted to setoclavine and isosetoclavine in crude extracts from Claviceps sp. SD 58. The ratio of setoclavine to isosetoclavine was 0.95. The conversion with boiled …
Number of citations: 11 onlinelibrary.wiley.com
T Kanzawa - Pharmaceutical Bulletin, 1954 - jstage.jst.go.jp
… Materials—The source and purity of agroclavine used in this work are as mentioned previously.” Purification of the organic solvents and preparation of the buffer solution were carried …
Number of citations: 1 www.jstage.jst.go.jp
M Matuschek, C Wallwey, X Xie, SM Li - Organic & biomolecular …, 2011 - pubs.rsc.org
… and via agroclavine to ergoamides and ergopeptines in Clavicipitaceae. Here we report the conversion of chanoclavine-I aldehyde to agroclavine by … The structure of agroclavine was …
Number of citations: 58 pubs.rsc.org
BJ Wilson, S Orrenius - Biochimica et Biophysica Acta (BBA)-General …, 1972 - Elsevier
… of agroclavine … agroclavine were added to rat liver microsomes, a Type I spectral change appeared, which gradually turned into the modified Type II variety upon increase in agroclavine …
Number of citations: 21 www.sciencedirect.com

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